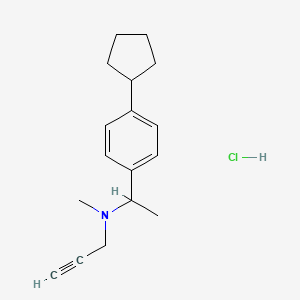
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1'-hexamethylenebis(2-(p-bromophenyl)-, dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of imidazo and pyridin rings, which are fused together, and two bromophenyl groups connected by a hexamethylene bridge. The dibromide form indicates the presence of two bromide ions associated with the compound.
Méthodes De Préparation
The synthesis of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo and pyridin rings, followed by the introduction of the bromophenyl groups. The final step involves the formation of the hexamethylene bridge and the addition of bromide ions to form the dibromide salt. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Addition: The compound can participate in addition reactions with electrophiles, resulting in the formation of new compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide involves its interaction with molecular targets and pathways within cells. The compound can bind to specific enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide can be compared with other similar compounds, such as:
1H-Imidazo(1,2-a)pyridin-4-ium derivatives: These compounds have similar structures but may differ in the substituents attached to the imidazo and pyridin rings.
Bromophenyl derivatives: Compounds with bromophenyl groups that may have different bridging groups or additional functional groups.
Hexamethylene-bridged compounds: Compounds with a hexamethylene bridge but different aromatic or heterocyclic groups.
The uniqueness of 1H-Imidazo(1,2-a)pyridin-4-ium, 1,1’-hexamethylenebis(2-(p-bromophenyl)-, dibromide lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
93835-31-5 |
|---|---|
Formule moléculaire |
C32H30Br4N4 |
Poids moléculaire |
790.2 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-1-[6-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-4-ium-1-yl]hexyl]imidazo[1,2-a]pyridin-4-ium;dibromide |
InChI |
InChI=1S/C32H30Br2N4.2BrH/c33-27-15-11-25(12-16-27)29-23-35-19-7-3-9-31(35)37(29)21-5-1-2-6-22-38-30(26-13-17-28(34)18-14-26)24-36-20-8-4-10-32(36)38;;/h3-4,7-20,23-24H,1-2,5-6,21-22H2;2*1H/q+2;;/p-2 |
Clé InChI |
CRMMJHQZRQGHMB-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=[N+]2C=C(N(C2=C1)CCCCCCN3C4=CC=CC=[N+]4C=C3C5=CC=C(C=C5)Br)C6=CC=C(C=C6)Br.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


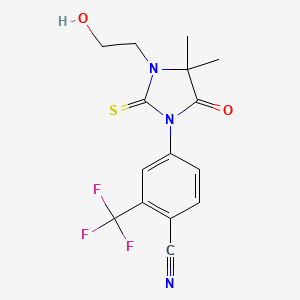
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one;hydrochloride](/img/structure/B12772799.png)

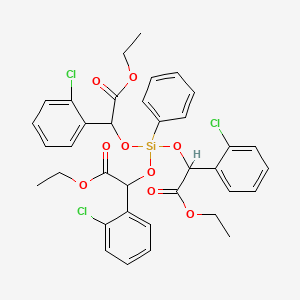
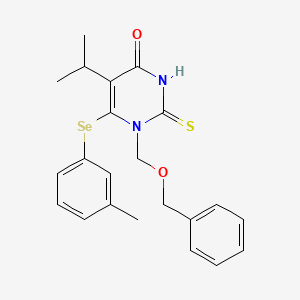
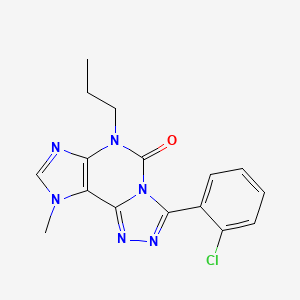
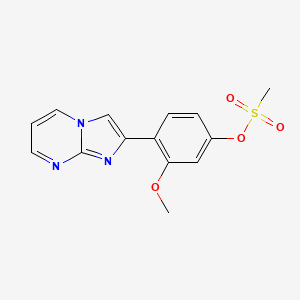
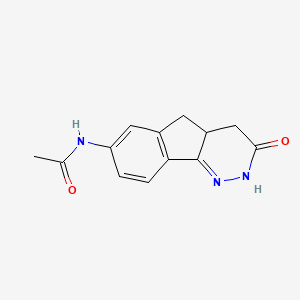
![1-[2-(dibenzylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12772849.png)


